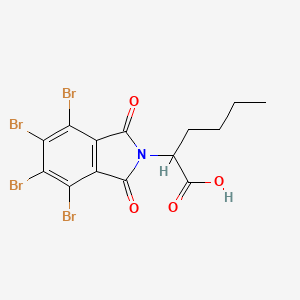
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid is a brominated organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple bromine atoms, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid typically involves a multi-step process. One common method starts with the reaction of tetrabromophthalic anhydride with methanol to form tetrabromophthalic acid monomethyl ester. This intermediate is then reacted with ethylenediamine in methanol under reflux conditions to yield a white crystalline product, which is further heated under vacuum at 136°C to obtain the final compound .
Chemical Reactions Analysis
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s brominated structure makes it a useful tool in studying bromine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s high reactivity with nucleophiles suggests it may modify key biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid include:
1,2-bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame retardant properties.
4,5,6,7-Tetrabromo-2-(2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl)isoindole-1,3-dione: A structurally related compound with comparable reactivity and applications.
The uniqueness of this compound lies in its specific hexanoic acid moiety, which imparts distinct physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br4NO4/c1-2-3-4-5(14(22)23)19-12(20)6-7(13(19)21)9(16)11(18)10(17)8(6)15/h5H,2-4H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWTXPWJXWGGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile](/img/structure/B7750912.png)
![(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate](/img/structure/B7750914.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B7750915.png)
![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7750918.png)









